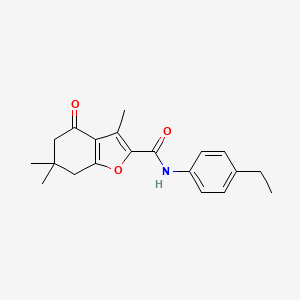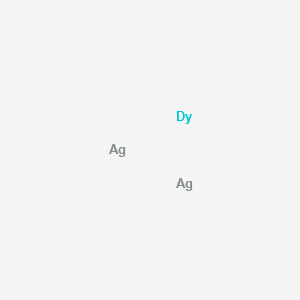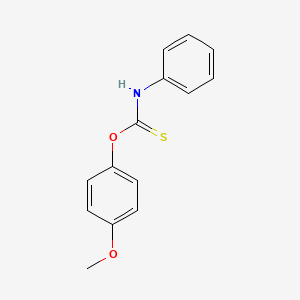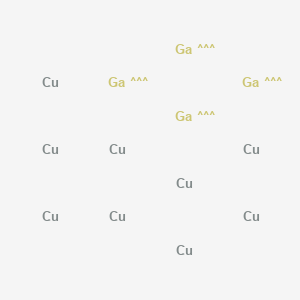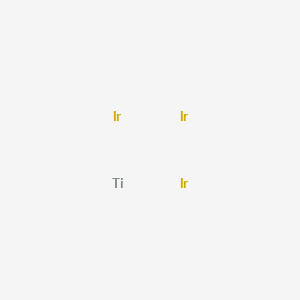
Iridium--titanium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–titanium (3/1) is a compound consisting of iridium and titanium in a 3:1 ratio. This compound is known for its unique properties, including high stability, resistance to sintering, and excellent catalytic activity. Iridium, a precious metal, is often used in combination with titanium, a versatile and robust metal, to create compounds with enhanced catalytic and electrochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iridium–titanium (3/1) can be achieved through various methods. One common approach involves the impregnation method, where iridium is dispersed on a titanium oxide support. This method typically requires the use of iridium precursors such as iridium chloride and titanium dioxide as the support material. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the proper dispersion of iridium atoms on the titanium surface .
Industrial Production Methods: In industrial settings, the production of iridium–titanium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The use of these techniques also enables the large-scale production of iridium–titanium (3/1) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium–titanium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its catalytic activity and are often used in various industrial processes .
Common Reagents and Conditions: Common reagents used in the reactions involving iridium–titanium (3/1) include hydrogen, oxygen, and various organic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of specific catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions involving iridium–titanium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce iridium oxide and titanium oxide, while in reduction reactions, it can yield metallic iridium and titanium .
Wissenschaftliche Forschungsanwendungen
Iridium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions. In biology and medicine, it is being explored for its potential use in anticancer therapies and as a component in medical devices. In industry, it is used in the production of high-performance materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of iridium–titanium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound’s molecular targets and pathways include the activation of hydrogen and oxygen molecules, which are essential for its catalytic activity. The presence of iridium atoms on the titanium surface enhances the compound’s stability and resistance to sintering, allowing it to maintain its catalytic activity over extended periods .
Vergleich Mit ähnlichen Verbindungen
Iridium–titanium (3/1) can be compared with other similar compounds, such as iridium oxide and titanium oxide. While these compounds also exhibit catalytic properties, iridium–titanium (3/1) is unique in its ability to combine the properties of both iridium and titanium, resulting in enhanced stability and catalytic activity. Other similar compounds include iridium-based catalysts and titanium-based alloys, which are used in various applications but may not offer the same level of performance as iridium–titanium (3/1) .
List of Similar Compounds:- Iridium oxide
- Titanium oxide
- Iridium-based catalysts
- Titanium-based alloys
Eigenschaften
CAS-Nummer |
12056-28-9 |
|---|---|
Molekularformel |
Ir3Ti |
Molekulargewicht |
624.52 g/mol |
IUPAC-Name |
iridium;titanium |
InChI |
InChI=1S/3Ir.Ti |
InChI-Schlüssel |
VSFGGNWAOOHXRR-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


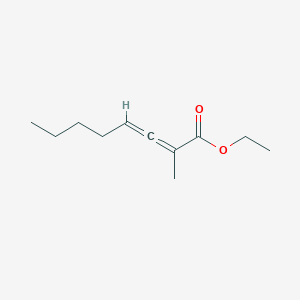
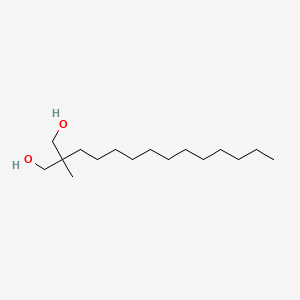
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
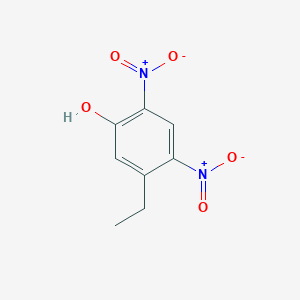

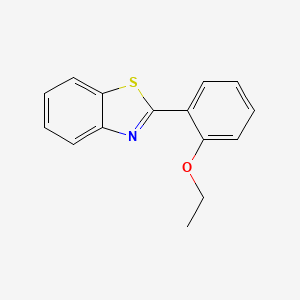
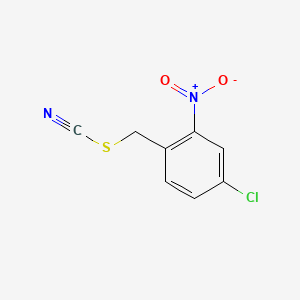
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
